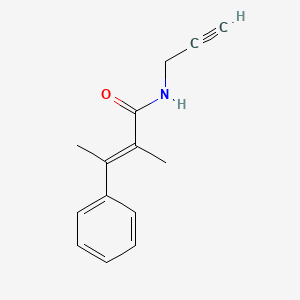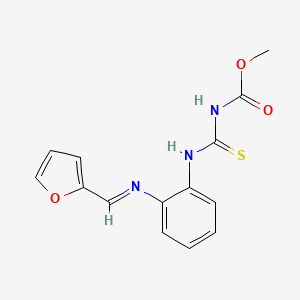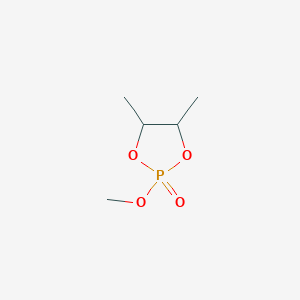
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide is a cyclic phosphate compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of cyclic phosphates, which are often used in the synthesis of poly(phosphoester)s and other related materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be synthesized through the reaction of methanol with 2-chloro-1,3,2-dioxaphospholane-2-oxide . The reaction typically involves the use of a base to facilitate the substitution of the chlorine atom with a methoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (for substitution reactions) and oxidizing agents (for oxidation reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted phosphates and oxidized derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide exerts its effects involves its ability to undergo ring-opening polymerization. This process allows the compound to form poly(phosphoester)s with various side chain functionalities . The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and oxidizing agents.
Comparación Con Compuestos Similares
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar esterification reactions and has comparable reactivity.
2-Methoxy-1,3,2-dioxaphospholane: Another cyclic phosphate with similar structural properties and applications.
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide: Used as an intermediate in the synthesis of various phosphates.
Propiedades
Número CAS |
57821-30-4 |
|---|---|
Fórmula molecular |
C5H11O4P |
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
2-methoxy-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c1-4-5(2)9-10(6,7-3)8-4/h4-5H,1-3H3 |
Clave InChI |
IREZBYOQXFZJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OP(=O)(O1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


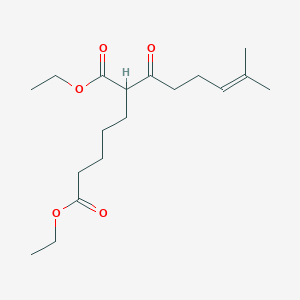
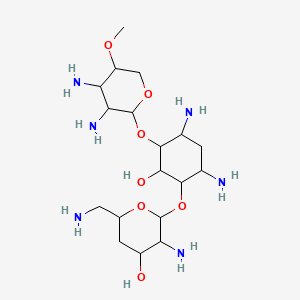
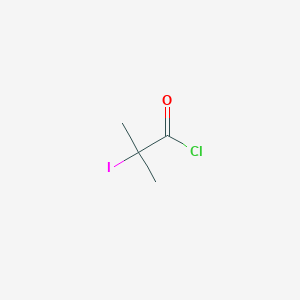
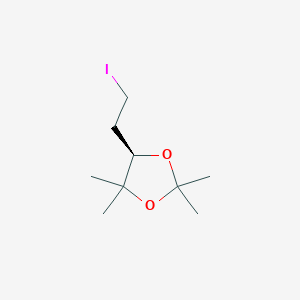
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
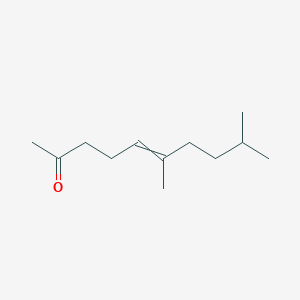
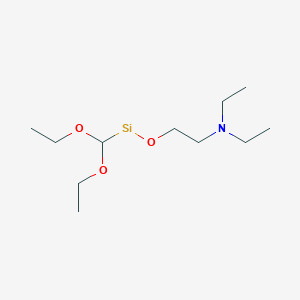
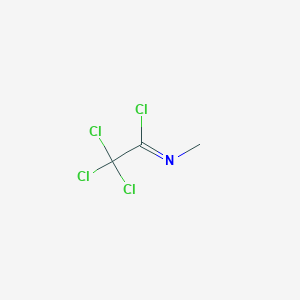
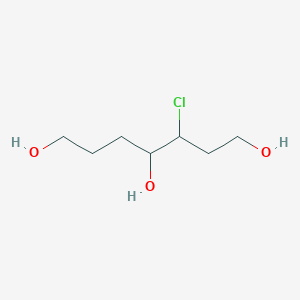
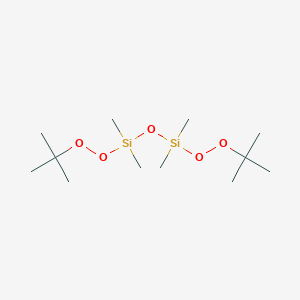
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
